molecular formula C8H11NO B15257764 1-(Piperidin-3-yl)prop-2-yn-1-one

1-(Piperidin-3-yl)prop-2-yn-1-one

Cat. No.: B15257764
M. Wt: 137.18 g/mol
InChI Key: ZOJRIRGSQABFGY-UHFFFAOYSA-N
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Description

1-(Piperidin-3-yl)prop-2-yn-1-one is an organic compound with the molecular formula C8H11NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of interest due to its unique structure, which includes both a piperidine ring and an alkyne group, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Piperidin-3-yl)prop-2-yn-1-one can be synthesized through several methods. One common approach involves the reaction of piperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-3-yl)prop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

1-(Piperidin-3-yl)prop-2-yn-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-yl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. This property is exploited in drug design and development, where the compound can be used to link bioactive molecules to targeting moieties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidin-3-yl)prop-2-yn-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of a piperidine ring and an alkyne group makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-piperidin-3-ylprop-2-yn-1-one

InChI

InChI=1S/C8H11NO/c1-2-8(10)7-4-3-5-9-6-7/h1,7,9H,3-6H2

InChI Key

ZOJRIRGSQABFGY-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1CCCNC1

Origin of Product

United States

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